4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)
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Overview
Description
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) is a fluorinated pyridine derivative known for its unique chemical properties. The compound features a diazenediyl linkage between two tetrafluoropyridine rings, making it a valuable subject for various chemical and industrial applications. The presence of fluorine atoms in the aromatic ring imparts distinct physical, chemical, and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) typically involves the nucleophilic substitution of fluorine atoms in tetrafluoropyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under basic conditions, such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at reflux . This reaction yields 4-substituted tetrafluoropyridine derivatives, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) often involves large-scale synthesis using high-yield methods. The use of effective fluorinating reagents and reliable fluorination technology ensures the efficient production of the compound. The accumulation of advanced knowledge in fluorine chemistry has accelerated developments in this field, making the industrial synthesis of fluorinated pyridines more feasible .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound is highly reactive towards nucleophilic substitution due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as malononitrile, piperazine, and tetrazole-5-thiol are used under basic conditions (e.g., K₂CO₃ in DMF) to achieve nucleophilic substitution.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.
Major Products Formed
Scientific Research Applications
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) involves its interaction with molecular targets through nucleophilic substitution reactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity towards nucleophiles, facilitating the formation of various derivatives. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Pentafluoropyridine: A precursor in the synthesis of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) and other fluorinated pyridine derivatives.
Tetrafluoropyridine Derivatives: Compounds with similar structures and reactivity, used in various chemical and industrial applications.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) is unique due to its diazenediyl linkage and the presence of multiple fluorine atoms, which impart distinct chemical properties.
Properties
CAS No. |
57310-44-8 |
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Molecular Formula |
C10F8N4 |
Molecular Weight |
328.12 g/mol |
IUPAC Name |
bis(2,3,5,6-tetrafluoropyridin-4-yl)diazene |
InChI |
InChI=1S/C10F8N4/c11-1-5(2(12)8(16)19-7(1)15)21-22-6-3(13)9(17)20-10(18)4(6)14 |
InChI Key |
UXXJLUMNSZLLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)F)N=NC2=C(C(=NC(=C2F)F)F)F |
Origin of Product |
United States |
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